molecular formula C19H19ClN2OS B15102347 N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15102347
M. Wt: 358.9 g/mol
InChI Key: KOBBCYLXLMJDBO-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-Chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline (CAS: 847037-12-1) is a synthetic thiazole-derived compound of significant interest in scientific research. With a molecular formula of C 19 H 19 ClN 2 OS and a molecular weight of 358.9 g/mol, it serves as a versatile building block in medicinal chemistry and chemical biology . Its structure features a 4-chlorophenyl group at the 4-position and a 3-methoxypropyl substituent at the 3-position of the thiazole ring, which influences its physicochemical properties and biological interactions. This compound demonstrates promising antimicrobial properties , showing activity against various bacterial and fungal strains in laboratory settings. It is also actively being explored for its anticancer potential , with studies indicating its ability to inhibit the growth of certain cancer cell lines and induce apoptosis . The proposed mechanism of action involves the disruption of essential cellular processes; in antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, compromising cell membrane integrity. In anticancer research, its activity is attributed to the interference with key cellular signaling pathways, leading to the inhibition of proliferation and programmed cell death . Researchers value this compound for its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure-activity relationship (SAR) provides valuable insights for the design of novel thiazole-based therapeutics. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H19ClN2OS/c1-23-13-5-12-22-18(15-8-10-16(20)11-9-15)14-24-19(22)21-17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3

InChI Key

KOBBCYLXLMJDBO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, disrupting cell membrane integrity and leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Thiazole Family

Key analogues with variations in substituents and molecular weights are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (847037-12-1) C25H31N3O3S2 485.6619 4-(4-chlorophenyl), 3-(3-methoxypropyl)
Analog 1 (845986-83-6) C26H32N4O3S2 512.6873 3-[2-(morpholin-4-yl)ethyl], 4-[3-(piperidin-1-ylsulfonyl)phenyl]
Analog 2 (848670-05-3) C24H29N3O2S2 455.636 3-propyl, 4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}
Key Observations:

Substituent Effects: The 3-methoxypropyl group in the target compound introduces moderate hydrophilicity compared to the propyl group in Analog 2.

Molecular Weight Trends :

  • Analog 1 has the highest molecular weight (512.6873 g/mol) due to bulky substituents, while Analog 2 is lighter (455.636 g/mol) with simpler alkyl and aryl groups.

Synthetic Flexibility :

  • Derivatives like those in (e.g., N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline) demonstrate that substitutions at the 5-position (e.g., nitro groups) can further modulate electronic properties and reactivity .

Comparison with Thiadiazole Derivatives

  • Core Heterocycle Differences : Thiadiazoles (five-membered rings with two nitrogen and one sulfur atom) exhibit distinct electronic profiles compared to thiazoles (one nitrogen and one sulfur atom), affecting dipole moments and binding affinities.
  • Functional Groups : The presence of acryloyl and benzamide groups in thiadiazoles (e.g., compound 4h) introduces additional hydrogen-bonding sites, which are absent in the target compound .

Implications of Structural Variations

  • Solubility and Bioavailability : The 3-methoxypropyl group in the target compound may enhance membrane permeability compared to Analog 1’s polar morpholine group.
  • Reactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl) could stabilize the thiazole ring against nucleophilic attack, whereas electron-donating groups (e.g., methylpiperidinyl in Analog 2) might increase susceptibility to electrophilic substitution.

Biological Activity

N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative with potential biological activities. Compounds containing thiazole rings are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C₁₈H₁₇ClN₂OS
  • SMILES Notation : COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Biological Activity Overview

The biological activity of this compound can be categorized into various areas:

1. Antiviral Activity

Research indicates that thiazole derivatives exhibit antiviral properties. For instance, compounds with similar structures have been tested against viruses such as the Tobacco Mosaic Virus (TMV). In a study evaluating sulfonamide derivatives containing thiazole rings, some compounds showed significant inhibition rates against TMV, suggesting that thiazole moieties may enhance antiviral activity .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

2. Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi in laboratory settings. The presence of the chlorophenyl and methoxypropyl groups may contribute to enhanced activity by improving solubility and interaction with microbial targets.

3. Anticancer Potential

Thiazole compounds are being investigated for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Some studies have demonstrated that thiazole derivatives can disrupt cell cycle progression and promote programmed cell death in various cancer cell lines.

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • A study conducted on a series of thiazole-based compounds revealed that modifications in substituents significantly influenced their biological efficacy against cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • Another investigation focused on the synthesis of novel thiazole derivatives demonstrated promising results in terms of antibacterial activity against resistant strains, indicating potential applications in treating infections caused by multi-drug resistant bacteria .

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